molecular formula C11H22N2O2 B13486141 2-(azetidin-3-yloxy)-N-pentylpropanamide

2-(azetidin-3-yloxy)-N-pentylpropanamide

Cat. No.: B13486141
M. Wt: 214.30 g/mol
InChI Key: IJDFIFUZFISRHI-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-N-pentylpropanamide is a synthetic amide derivative characterized by an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via an ether linkage to a propanamide backbone. The compound’s pentyl chain substituent on the amide nitrogen distinguishes it from related structures.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N-pentylpropanamide

InChI

InChI=1S/C11H22N2O2/c1-3-4-5-6-13-11(14)9(2)15-10-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14)

InChI Key

IJDFIFUZFISRHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C(C)OC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for creating functionalized azetidines, although it may face challenges related to reaction conditions and yields.

Industrial Production Methods

Industrial production of 2-(azetidin-3-yloxy)-N-pentylpropanamide may involve scalable synthetic routes such as the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This method allows for the efficient production of azetidine derivatives on a larger scale, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-N-pentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted azetidine derivatives.

Scientific Research Applications

2-(azetidin-3-yloxy)-N-pentylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-pentylpropanamide involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the compound’s structure and functional groups .

Comparison with Similar Compounds

Key Features :

  • Molecular framework : Azetidine-3-yloxy-propanamide.
  • Substituent : N-pentyl chain.

Structural Analogues and Substituent Variations

The compound’s activity and properties are influenced by variations in the azetidine ring, amide backbone, and alkyl/aryl substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Azetidine-Containing Propanamides
Compound Name Substituents on Amide Nitrogen Key Functional Groups Applications/Notes Reference
2-(Azetidin-3-yloxy)-N-pentylpropanamide Pentyl Azetidine-3-yloxy, propanamide Limited commercial availability
Reference Compound P6 (Dow AgroSciences) 4-Methyl-2-(pyridin-3-yl)thiazol-5-yl, prop-2-yn-1-yl Trifluoropropylthio, propanamide Pesticidal compositions
Reference Compound P10 (Dow AgroSciences) 4-Methyl-2-(pyridin-3-yl)thiazol-5-yl, prop-2-yn-1-yl Difluorocyclopropylmethylthio, propanamide Enhanced pesticidal activity
2-(Azetidin-3-yloxy)-N-isopropylpropanamide Isopropyl Azetidine-3-yloxy, propanamide 1 supplier; CAS 1343338-01-1
2,2-Dimethyl-N-pyridin-2-yl-propionamide Pyridin-2-yl Pivalamide (2,2-dimethyl) mp: 71–75°C; used in custom synthesis

Key Observations :

  • Azetidine vs. Pyridine : Replacement of the azetidine ring with pyridine (as in ) introduces aromaticity, altering electronic properties and binding interactions.

Physicochemical and Commercial Properties

Table 2: Physicochemical and Commercial Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Suppliers Availability Status
This compound Not reported Not reported 1 Discontinued
2,2-Dimethyl-N-pyridin-2-yl-propionamide 178.23 71–75 Multiple Available
Methyl 2-(azetidin-3-yloxy)acetate HCl Not reported Not reported Multiple Available

Key Observations :

  • Commercial Availability : The target compound is discontinued , whereas analogs like 2,2-dimethyl-N-pyridin-2-yl-propionamide remain available, suggesting higher demand or simpler synthesis.
  • Halogenated Derivatives : Compounds with trifluoropropylthio (P6) or difluorocyclopropylmethylthio (P10) groups demonstrate the role of halogenation in enhancing pesticidal efficacy.

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